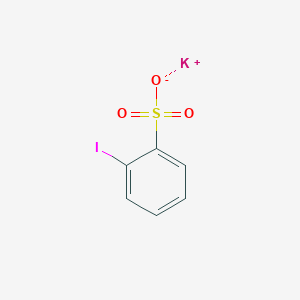
Potassium 2-iodobenzenesulfonate
Overview
Description
Potassium 2-iodobenzenesulfonate: is an organoiodine compound with the molecular formula C6H4IKO3S. It is a potassium salt of 2-iodobenzenesulfonic acid. This compound is known for its unique structural properties and its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
Potassium 2-iodobenzenesulfonate is a metal-organic compound . The primary target of this compound is the potassium cation (K+), which is a crucial element in various biological processes .
Mode of Action
In the crystal structure of this compound, the potassium cation is between 2.693 (3) to 2.933 (3) Å from the sulfonate and water O atoms (including symmetry-related atoms) and forms a two-dimensional sheet-like structure in the bc plane, with the iodobenzene rings protruding above and below . This interaction results in changes in the structural configuration of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Sodium 2-iodobenzenesulfonate: The selective preparation of 2-iodoxybenzenesulfonic acid (IBS) as potassium or sodium salts can be achieved by oxidizing sodium 2-iodobenzenesulfonate with Oxone or sodium periodate in water.
Oxidation of Free 2-iodobenzenesulfonic Acid: Under acidic conditions, the oxidation of free 2-iodobenzenesulfonic acid affords an iodine(III) heterocycle (2-iodosylbenzenesulfonic acid), while the oxidation of sodium 2-iodobenzenesulfonate in neutral aqueous solution gives iodine(V) products.
Industrial Production Methods: The industrial production of potassium 2-iodobenzenesulfonate typically involves the large-scale oxidation of sodium 2-iodobenzenesulfonate using oxidizing agents like Oxone or sodium periodate. The reaction is carried out in aqueous solutions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form 2-iodosylbenzenesulfonic acid under specific conditions.
Substitution: The compound can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, sodium periodate.
Reducing Agents: Periodic acid.
Reaction Conditions: Acidic or neutral aqueous solutions depending on the desired product.
Major Products:
2-iodoxybenzenesulfonic acid: Formed through oxidation.
2-iodosylbenzenesulfonic acid: Formed through reduction.
Scientific Research Applications
Chemistry:
Oxidizing Agent: Potassium 2-iodobenzenesulfonate is used as an oxidizing agent in various organic synthesis reactions.
Catalysis: It is employed in catalytic processes involving hypervalent iodine compounds.
Biology and Medicine:
Biochemical Research: The compound is used in studies involving iodine metabolism and its effects on biological systems.
Industry:
Chemical Manufacturing: It is utilized in the production of other iodine-containing compounds and in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Sodium 2-iodobenzenesulfonate: Similar in structure but contains sodium instead of potassium.
2-iodoxybenzenesulfonic acid: A hypervalent iodine compound formed from the oxidation of potassium 2-iodobenzenesulfonate.
Uniqueness: this compound is unique due to its potassium ion, which can influence the solubility and reactivity of the compound compared to its sodium counterpart. Additionally, its ability to form hypervalent iodine species makes it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
potassium;2-iodobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO3S.K/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHHMIUXMRYDRQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)[O-])I.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IKO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B3042590.png)
![N4-[3-methoxy-5-(trifluoromethyl)phenyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide](/img/structure/B3042591.png)
![N,N-bis(2-chloro-6-fluorobenzyl)-N-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)amine](/img/structure/B3042592.png)

![3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene](/img/structure/B3042594.png)
![2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one](/img/structure/B3042595.png)
![2-[4-(Methylthio)-1,2,3,6-tetrahydro-1,3,5-triazin-1-yl]ethan-1-ol hydrobromide](/img/structure/B3042599.png)


![5-(4-Fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxamide](/img/structure/B3042604.png)
![Methyl 5-(4-fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxylate](/img/structure/B3042606.png)
![N1-[4-(4-fluorophenyl)-6-methoxypyrimidin-2-yl]-2,2-dichloroacetamide](/img/structure/B3042607.png)
![5-chloro-4-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]-1-methyl-1H-pyrazole](/img/structure/B3042610.png)
![Methyl 2-(2-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}hydrazino)-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042613.png)
